Tofacitinib impurity 3

Description

Impurities in pharmaceuticals are any components of a drug substance that are not the chemical entity defined as the API. veeprho.com The presence of these unwanted chemicals, even in trace amounts, can potentially impact the quality, safety, and efficacy of a pharmaceutical product. derpharmachemica.comsynzeal.com Regulatory bodies, such as the International Council for Harmonisation (ICH), have established comprehensive guidelines for the control of impurities in new drug substances. usp.orgclearsynth.com

Impurities are broadly classified into three main categories:

Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents, ligands, and catalysts) or drug-related (e.g., degradation products). usp.orgveeprho.com

Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals. usp.orgveeprho.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API that are not completely removed by processing. usp.org

The control of these impurities is a critical aspect of Good Manufacturing Practice (GMP) and is essential for regulatory approval and patient safety. derpharmachemica.comsynzeal.com Pharmaceutical manufacturers must develop robust analytical methods for the detection, identification, and quantification of impurities. chemicea.com Commonly used analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. derpharmachemica.comchemicea.com

A review of scientific and commercial literature reveals a significant ambiguity concerning the identity of "Tofacitinib impurity 3." The designation does not refer to a single, universally recognized chemical structure. Instead, various pharmaceutical reference standard suppliers use this name for several distinct molecules. This section will detail the available research findings for the different compounds that have been labeled as "this compound."

A. 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide

One of the compounds identified as this compound is 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide. synzeal.comaquigenbio.com This compound is likely a process-related impurity, potentially arising from the reaction of intermediates or starting materials used in the synthesis of Tofacitinib.

Interactive Data Table: Chemical Properties of 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide

| Property | Value | Source(s) |

| Chemical Name | 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide | synzeal.comaquigenbio.com |

| Molecular Formula | C13H18N4O2 | aquigenbio.compharmaffiliates.com |

| Molecular Weight | 262.31 g/mol | pharmaffiliates.com |

| CAS Number | Not Available | synzeal.comaquigenbio.compharmaffiliates.com |

Detailed research on the specific synthesis, spectroscopic characterization (NMR, IR, MS), and analytical methods for the detection of this particular impurity in Tofacitinib is not extensively available in peer-reviewed literature. However, its availability as a reference standard suggests its relevance in the quality control of Tofacitinib manufacturing. aquigenbio.com

B. N-Nitroso Tofacitinib Impurities

The term "this compound" has also been associated with N-nitroso compounds, which are a class of impurities of significant concern due to their potential mutagenic and carcinogenic properties. The formation of nitrosamine (B1359907) impurities can occur when secondary or tertiary amines react with a nitrosating agent (e.g., nitrous acid, which can be formed from nitrites in the presence of acid). chemicea.com

Two distinct nitrosamine impurities have been linked to the "this compound" designation:

(3R,4R)-N,4-dimethyl-1-nitrosopiperidin-3-amine: This is a smaller molecule that could potentially be a precursor or a degradation product related to the Tofacitinib synthesis pathway. alentris.org

N-methyl-N-((3R,4R)-4-methyl-1-nitrosopiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is a direct N-nitroso derivative of a Tofacitinib-related intermediate. clearsynth.comsynthinkchemicals.com

The control of nitrosamine impurities is a high priority for regulatory agencies, and highly sensitive analytical methods, such as LC-MS/MS, are often required for their detection at trace levels. researchgate.net A recent study detailed the development of an LC-MS/MS method for the quantification of N-Nitroso Tofacitinib in tablet form, highlighting the importance of monitoring for such impurities. researchgate.net

Interactive Data Table: Chemical Properties of N-Nitroso Impurities Associated with Tofacitinib

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Source(s) |

| (3R,4R)-N,4-dimethyl-1-nitrosopiperidin-3-amine | C7H15N3O | 157.20 g/mol | Not Available | alentris.org |

| N-methyl-N-((3R,4R)-4-methyl-1-nitrosopiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H18N6O2 | 274.32 g/mol | Not Available | synthinkchemicals.com |

C. N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Another compound sometimes referred to as a Tofacitinib impurity is N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. synzeal.comnih.gov This molecule is a known process-related impurity or an intermediate in the synthesis of Tofacitinib. The benzyl (B1604629) group is often used as a protecting group in organic synthesis and its removal is a key step in the manufacturing process. Incomplete removal can lead to the presence of this impurity in the final API.

Several analytical methods for Tofacitinib and its related substances, including the benzyl impurity, have been developed and validated. derpharmachemica.com These methods are crucial for ensuring that the level of this impurity is controlled within acceptable limits in the final drug substance.

Interactive Data Table: Chemical Properties of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

| Property | Value | Source(s) |

| Chemical Name | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | synzeal.comnih.gov |

| Molecular Formula | C20H25N5 | synzeal.comnih.gov |

| Molecular Weight | 335.5 g/mol | synzeal.com |

| CAS Number | 477600-73-0 | synzeal.comnih.gov |

Structure

3D Structure

Properties

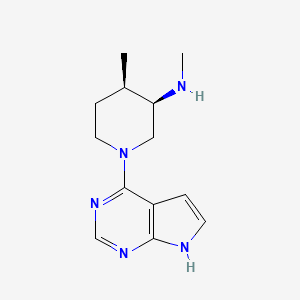

Molecular Formula |

C13H19N5 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

(3R,4R)-N,4-dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine |

InChI |

InChI=1S/C13H19N5/c1-9-4-6-18(7-11(9)14-2)13-10-3-5-15-12(10)16-8-17-13/h3,5,8-9,11,14H,4,6-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 |

InChI Key |

MZLXAYQSECRJPN-KOLCDFICSA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1NC)C2=NC=NC3=C2C=CN3 |

Canonical SMILES |

CC1CCN(CC1NC)C2=NC=NC3=C2C=CN3 |

Origin of Product |

United States |

Structural Characterization and Nomenclature of Tofacitinib Impurity 3

Primary Focus: Tofacitinib Acid Impurity

A key process-related impurity found during the synthesis of Tofacitinib is an acidic compound. Its structural details and various designations are pivotal for quality control and regulatory purposes in pharmaceutical manufacturing.

Chemical Name: 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid

The systematic chemical name for this impurity is 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid. veeprho.comnih.gov This nomenclature precisely describes its molecular structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperidine (B6355638) ring, and a propanoic acid functional group.

Other Designations: Tofacitinib Inhouse Impurity K

In addition to its formal chemical name, this compound is also referred to as Tofacitinib Inhouse Impurity K. veeprho.comclearsynth.com This alternative designation is commonly used within the pharmaceutical industry for easier reference and tracking during the drug development and manufacturing processes.

Stereochemical Configuration: (3R, 4R)

The stereochemistry of this impurity is defined as (3R, 4R). veeprho.comnih.gov This notation indicates the specific spatial arrangement of substituents at the chiral centers on the piperidine ring, which is a critical aspect of its chemical identity.

Table 1: Structural and Identification Details for Tofacitinib Acid Impurity

| Identifier | Detail |

|---|---|

| IUPAC Name | 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid |

| Other Names | Tofacitinib Inhouse Impurity K, Tofacitinib Impurity K |

| Stereochemistry | (3R, 4R) |

| CAS Number | 2328165-36-0 |

| Molecular Formula | C16H21N5O3 |

Related Tofacitinib Impurities with Similar Numerical Designations in Literature

It is important to distinguish the aforementioned Tofacitinib Acid Impurity from other impurities that may have similar names or numerical labels in various publications. These related substances have distinct chemical structures.

Tofacitinib N-Oxide Impurity 3 (e.g., 4-(((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine 1-oxide)

One such compound is an N-oxide impurity. While sometimes broadly referred to with a numerical designation, its specific chemical name is N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide. clearsynth.com This impurity features an N-oxide group on the pyrrolo[2,3-d]pyrimidine ring system, which differentiates it from the parent drug and other impurities.

Tofacitinib Diastereomer Impurity (e.g., 3-[(3RS, 4SR)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile)

Another relevant impurity is a diastereomer of Tofacitinib. An example of this is 3-[(3RS, 4SR)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile. veeprho.com Diastereomers are stereoisomers that are not mirror images of each other, meaning they have a different spatial arrangement at one or more, but not all, of their chiral centers compared to the active pharmaceutical ingredient.

Table 2: Comparative Details of Related Tofacitinib Impurities

| Impurity Type | Example Chemical Name | Key Structural Difference |

|---|---|---|

| N-Oxide Impurity | N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide clearsynth.com | Presence of an N-oxide on the pyrrolo[2,3-d]pyrimidine ring |

| Diastereomer Impurity | 3-[(3RS, 4SR)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile veeprho.com | Different stereochemical configuration (e.g., RS/SR) |

Tofacitinib Impurity 3

This compound is chemically identified as 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide. pharmaffiliates.comsynzeal.com This compound is a process-related impurity that can be used for analytical method development and validation in quality control applications during the commercial production of Tofacitinib. synzeal.com Its structure is characterized by the presence of two cyanoacetyl groups. synzeal.com

Table 1: Structural and Chemical Data for this compound

| Identifier | Data | Source(s) |

|---|---|---|

| Chemical Name | 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide | pharmaffiliates.comsynzeal.com |

| Molecular Formula | C₁₃H₁₈N₄O₂ | synzeal.com |

| Molecular Weight | 262.3 g/mol | synzeal.com |

| SMILES | C[C@H]1C@@HCN(C(CC#N)=O)CC1 | synzeal.com |

N-Nitroso this compound

N-Nitroso compounds are a class of impurities of significant concern due to their potential mutagenic and carcinogenic properties. One such related substance is N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. pharmaffiliates.comveeprho.com This compound is identified as an impurity related to the parent drug, Tofacitinib. veeprho.com

Table 2: Structural and Chemical Data for N-Nitroso this compound

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | N-(1-benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide | veeprho.com |

| Molecular Formula | C₁₄H₂₁N₃O | pharmaffiliates.com |

| Molecular Weight | 247.34 g/mol | pharmaffiliates.comveeprho.com |

| Parent Drug | Tofacitinib | veeprho.com |

Suspected Genotoxic Impurities

Genotoxic impurities (GTIs) are substances that can induce genetic mutations, chromosomal breaks, or rearrangements, posing a cancer risk. mdpi.com During the synthesis of Tofacitinib, certain reagents and solvents can lead to the formation of potential GTIs. google.com Ethyl p-toluenesulfonate and butyl p-toluenesulfonate are two such impurities that are monitored during the manufacturing process. google.comgoogle.com

The presence of these impurities can arise from the use of p-toluenesulfonyl chloride as a reagent in conjunction with ethanol (B145695) and n-butanol as solvents in certain reaction steps. google.com Although direct genotoxicity data for these specific alkyl p-toluenesulfonates may be limited, they are controlled as potentially toxic impurities due to the known genotoxicity of structurally similar compounds like alkyl methanesulfonates. google.com These alkylating agents are considered potential genotoxic impurities that can react with DNA. chemicalbook.com Regulatory guidelines recommend strict control of such impurities to a threshold of toxicological concern (TTC). chemicalbook.com

Table 3: Profile of Suspected Genotoxic Impurities in Tofacitinib Synthesis

| Compound Name | Classification | Origin in Synthesis | Source(s) |

|---|---|---|---|

| Ethyl p-toluenesulfonate | Suspected Genotoxic Impurity | Reaction of p-toluenesulfonyl chloride with residual ethanol solvent. | google.comchemicalbook.com |

| Butyl p-toluenesulfonate | Suspected Genotoxic Impurity | Reaction of p-toluenesulfonyl chloride with residual n-butanol solvent. | google.com |

Synthetic Pathways and Formation Mechanisms of Tofacitinib Impurity 3

Deliberate Synthesis Methodologies for Reference Standards

The synthesis of Tofacitinib Impurity 3 as a reference standard is essential for analytical method development, validation, and routine quality control of Tofacitinib drug substances and products. synthinkchemicals.com Methodologies for its preparation include controlled hydrolysis of the parent drug and de novo synthesis from precursor molecules.

The formation of this compound often occurs via the hydrolysis of the cyano group in the Tofacitinib molecule to a carboxylic acid. google.com This conversion can be induced under both acidic and alkaline conditions. dergipark.org.trsamipubco.com Forced degradation studies confirm that Tofacitinib is susceptible to hydrolysis at the 3-oxopropanenitrile (B1221605) moiety. dergipark.org.tr

The direct hydrolysis of Tofacitinib under acidic conditions provides a straightforward route to this compound. This process involves the conversion of the nitrile group to a carboxylic acid. One patented method describes dissolving Tofacitinib in a concentrated acid solution and heating the mixture to facilitate the reaction. google.com The reaction is followed by neutralization, extraction, and crystallization to isolate the impurity. google.com

However, this method can be challenging due to the potential for side reactions and the formation of other impurities, which complicates purification and may result in low yields. google.comgoogle.com

Table 1: Experimental Conditions for Acid-Catalyzed Hydrolysis of Tofacitinib google.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | Tofacitinib | Tofacitinib |

| Acid | 55% Sulfuric Acid | 60% Methanesulfonic Acid |

| Temperature | 50 °C | 50 °C |

| Reaction Time | 7-8 hours | 3-4 hours |

| Neutralization | 10% Sodium Hydroxide (B78521) solution to pH 8-9 | 10% Sodium Hydroxide solution to pH 8-9 |

| Yield | Not specified | 30.2% |

| Purity | Not specified | 98.0% |

Alkaline conditions can also be employed to hydrolyze the cyano group of Tofacitinib to the corresponding carboxylic acid of Impurity 3. google.comsamipubco.com Studies on the stability of Tofacitinib have shown that the drug degrades in basic media, with hydrolysis occurring at the amide and cyano positions. dergipark.org.trsamipubco.com The degradation in a basic medium can be more significant compared to acidic conditions and may lead to the formation of multiple degradation products. dergipark.org.tr

To overcome the challenges associated with direct hydrolysis, such as low yields and difficult purification, alternative synthetic pathways have been developed. google.com These methods build the impurity molecule from precursors rather than degrading the final Tofacitinib drug.

A two-step synthetic route has been developed that avoids the direct hydrolysis of Tofacitinib. google.com This method starts with the reaction of N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride (B599025) with methyl 3-chloro-3-oxopropanoate. google.com This initial step forms an intermediate, methyl 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. google.com

The subsequent step involves the hydrolysis of this methyl ester intermediate using an alkaline reagent, such as sodium hydroxide, lithium hydroxide, or potassium hydroxide, followed by acidification to yield this compound. google.com This method is reported to be simple with high yield and purity. google.com

Table 2: Two-Step Synthesis via Methyl 3-Chloro-3-oxopropanoate google.com

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

|---|---|---|---|---|

| 1. Acylation | N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride; Methyl 3-chloro-3-oxopropanoate | Acid-binding agent; Organic solvent | Cool to 0-5 °C, then warm to 20-30 °C | Methyl 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate |

| 2. Hydrolysis | Methyl ester intermediate from Step 1 | Alkaline reagent (e.g., NaOH, LiOH, KOH); Organic solvent | Cool to 0-5 °C, add alkaline reagent at 0-10 °C, then adjust pH to 3-7 | 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid |

Another alternative synthesis involves the reaction of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with an isopropyl malonate derivative, specifically cyclo(ethylene)isopropyl malonate. patsnap.com This process is conducted in an organic solvent at room temperature. patsnap.com The resulting product, the hydrolyzed impurity, is then isolated by crystallization. This method is highlighted for its simple operation, short route, and high reaction yield, producing the impurity with high purity suitable for use as a reference standard. patsnap.com

Table 3: Synthesis via Isopropyl Malonate Derivatives patsnap.com

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Starting Amine | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Malonate Derivative | cyclo(ethylene)isopropyl malonate | cyclo(ethylene)isopropyl malonate | cyclo(ethylene)isopropyl malonate |

| Solvent | Acetonitrile (B52724) | DMF | Toluene |

| Crystallization Solvent | Methyl tert-butyl ether | Acetone | Isopropyl ether |

| Yield | 87.7% | 85.5% | 84.1% |

| HPLC Purity | 99.95% | 99.92% | 99.81% |

Alternative Synthetic Routes for Impurity Generation

Formation as a Process-Related Impurity in Tofacitinib Synthesis

The control of stereochemistry is a critical aspect of the synthesis of Tofacitinib, which has two chiral centers on its piperidine (B6355638) ring, leading to the desired (3R, 4R) configuration. This compound is the (3S, 4R) diastereomer, which forms when the stereochemical control during the synthesis is not absolute.

Intermediate Reactivity and Byproduct Formation

The synthesis of Tofacitinib involves several steps where the key stereocenters are established. The formation of diastereomeric impurities like Impurity 3 is a consequence of the reactivity of intermediates and the thermodynamics of the chemical transformations. If a reaction step that creates or affects one of the chiral centers is not perfectly stereoselective, a mixture of diastereomers will be produced. The separation of these closely related compounds can be challenging, making it crucial to control their formation during the synthesis itself. The presence of such process-related impurities is monitored to ensure the safety and efficacy of the final drug product.

Impact of Reaction Conditions and Reagents on Impurity Profile

The impurity profile of a synthetic drug is heavily influenced by the reaction conditions and reagents used. For Tofacitinib, factors such as the choice of catalysts, solvents, temperature, and pressure in stereoselective steps are optimized to maximize the yield of the desired (3R, 4R) isomer while minimizing the formation of Impurity 3 and other related substances. For instance, processes for preparing key chiral intermediates are designed to be highly selective to prevent the carry-over of unwanted isomers into the final product. Controlling the pH of the reaction liquid can also be a critical factor in improving the yield and quality of Tofacitinib by preventing the formation of certain impurities.

Formation as a Degradation Product of Tofacitinib

As a stereoisomer, this compound is not formed through the degradation of Tofacitinib. Degradation pathways involve the chemical breakdown of the molecule, leading to the formation of new structures, rather than the inversion of a stable chiral center. Forced degradation studies on Tofacitinib have been conducted under various stress conditions, including hydrolysis, oxidation, and heat, to identify its actual degradation products and establish its stability profile. Tofacitinib has been found to degrade significantly under acidic, basic, thermal, and oxidative conditions.

Hydrolytic Degradation Pathways (Acidic, Basic, Water Hydrolysis)

Tofacitinib is susceptible to hydrolysis under both acidic and basic conditions, primarily at the cyano and amide positions of the 3-oxopropanenitrile moiety.

Acidic Hydrolysis : Under acidic conditions (e.g., 0.1 M HCl), Tofacitinib degrades to form several products. One major pathway is the hydrolysis of the terminal cyano group to a carboxylic acid, yielding 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid. Minor degradation is also observed, with less than 1.0% of another degradant, descyanoacetyl-TOFT, being formed.

Basic Hydrolysis : Tofacitinib shows significant degradation in basic media (e.g., 0.1 M NaOH). The degradation is more pronounced than in acidic conditions, with studies showing approximately 25% degradation after just 10 minutes in 0.05 N NaOH. This leads to the formation of two major degradants, including descyanoacetyl-TOFT. The hydrolysis can occur at multiple sites on the molecule.

Water Hydrolysis : Some studies have found Tofacitinib to be stable when refluxed with water for 24 hours.

The table below summarizes findings from a study on hydrolytic degradation over 48 hours.

| Time (hours) | Degradation % (0.1 M HCl) | Degradation % (0.1 M NaOH) |

| 2 | 6.80 | 20.43 |

| 6 | 10.91 | 20.6 |

| 12 | 12.33 | 21.00 |

| 24 | 13.33 | 30.86 |

| 48 | 22.02 | 45.84 |

Oxidative Degradation Mechanisms (e.g., at pyrrole (B145914) ring, H2O2)

Tofacitinib is particularly sensitive to oxidative degradation. The primary site of oxidation is the double bond of the pyrrole ring.

When exposed to 3% hydrogen peroxide (H2O2), Tofacitinib degrades rapidly, with studies showing over 94% degradation after 48 hours. This process can result in up to six different degradation peaks, with one identified product being 7H-pyrrolo[2,3-d]pyrimidine. Another proposed mechanism involves oxidation at the α-carbon to the nitrile group, which generates an unstable cyanohydrin intermediate. This is followed by the loss of the nitrile group to form a geminal diol metabolite, which can be further oxidized to an acid or reduced to an alcohol.

However, there are conflicting reports, with some studies indicating no major degradation was detected under oxidative stress with 3% H2O2 for 3 days. Another study also reported stability when treated with 6% H2O2 for 48 hours at room temperature.

The table below shows the progression of oxidative degradation with 3% H2O2 as reported in one study.

| Time (hours) | Degradation % (3% H₂O₂) |

| 2 | 28.11 |

| 6 | 32.14 |

| 12 | 51.91 |

| 24 | 72.03 |

| 48 | 94.26 |

Thermal Degradation Profiles

The stability of Tofacitinib is also affected by temperature. Studies have shown that the solid form of the drug exhibits increased degradation at higher temperatures. When exposed to temperatures of 30°C, 40°C, and 50°C, degradation behavior increased, particularly at 50°C. In contrast, one study reported that Tofacitinib was stable with no degradation products found when exposed to dry heat at 80°C for 24 hours. Preformulation studies have indicated that to maximize stability, the temperature should be minimized.

The data below details the percentage of thermal degradation observed over time at different temperatures.

| Time (hours) | Degradation % (30°C) | Degradation % (40°C) | Degradation % (50°C) |

| 2 | 21.2 | 36.26 | 43.09 |

| 4 | 34.2 | 37.6 | 45.14 |

| 6 | - | - | - |

Photolytic Degradation Studies (e.g., UV light exposure)

Information regarding the photolytic degradation of a specific "this compound" is not available. General studies on Tofacitinib indicate that it is relatively stable under photolytic conditions. researchgate.netderpharmachemica.com For example, one study showed Tofacitinib was stable when exposed to UV light for 24 hours. derpharmachemica.com Another investigation noted that while some degradation occurs upon exposure to 254 nm UV light, it was the least effective degradation condition compared to others like oxidation. A study by the USP also found no major degradation under photolytic stress. usp.orgusp.org However, these findings relate to the parent drug, Tofacitinib, and not to a specific impurity.

Degradation During Storage Conditions

Specific data on the degradation of "this compound" under various storage conditions are not found in the reviewed literature. The stability of Tofacitinib formulations during storage is a concern, with factors like temperature and humidity potentially leading to the formation of degradation products. google.com Thermal degradation studies on the parent drug show that Tofacitinib's degradation increases with higher temperatures. However, this information cannot be specifically attributed to "this compound."

Mechanistic Elucidation of Impurity Formation

A mechanistic elucidation for the formation of a specific "this compound" cannot be provided without its chemical identity. The literature describes several formation mechanisms for Tofacitinib degradation products in general. These include hydrolysis of the amide and cyano groups under acidic or basic conditions and oxidation at the pyrrole ring. dergipark.org.tr One patent details the preparation of a specific N-oxide degradation impurity via oxidation. google.com Without knowing the structure of "impurity 3," it is impossible to determine its specific formation pathway.

To provide the requested detailed article, a more specific identifier for "this compound," such as its IUPAC name, CAS number, or chemical structure, is required.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Tofacitinib Impurity 3

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and analysis of Tofacitinib and its related substances. veeprho.com High-Performance Liquid Chromatography (HPLC) stands out as the predominant method due to its high resolution, sensitivity, and robustness. veeprho.com Regulatory bodies set stringent limits on allowable impurity levels, making the development of precise and reliable analytical methods essential. veeprho.com

HPLC is the cornerstone for analyzing organic impurities in Tofacitinib. usp.org Various HPLC modes are utilized to achieve effective separation of the active pharmaceutical ingredient (API) from process-related impurities and degradation products. synthinkchemicals.com The development of these methods is guided by International Council for Harmonisation (ICH) guidelines to ensure they are validated for specificity, linearity, accuracy, and precision. pnrjournal.comacgpubs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Tofacitinib and its impurities. acgpubs.orgwisdomlib.org These methods are valued for their ability to separate compounds with varying polarities. Development of a stability-indicating RP-HPLC method involves stress testing of Tofacitinib under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to ensure that all degradation products, including potential impurities like an amine impurity, are effectively separated from the main compound. pnrjournal.comderpharmachemica.com

Several studies have detailed the development of RP-HPLC methods for quantifying Tofacitinib impurities. pnrjournal.comwisdomlib.org These methods typically achieve separation on C18 columns using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). acgpubs.orgwisdomlib.org The validation of these methods demonstrates high linearity, with correlation coefficients often exceeding 0.998, ensuring a direct relationship between the impurity concentration and the detector response. wisdomlib.org

| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |

|---|---|---|---|

| Stationary Phase | Waters Sunfire® C18 wisdomlib.org | Inert Clone ODS(3) (250 x 4.6mm, 5µm) pnrjournal.com | Waters XBridge BEH Shield RP18 (150 x 4.6 mm, 2.5 µm) usp.orgusp.org |

| Mobile Phase | Buffer solution and acetonitrile (gradient) wisdomlib.org | A: Phosphate (B84403) buffer (pH 3.0); B: Acetonitrile (gradient) pnrjournal.com | A: Aqueous buffer with sodium 1-octanesulfonate; B: Methanol/Acetonitrile mix (gradient) usp.orgusp.org |

| Flow Rate | Not Specified | 1.0 mL/min pnrjournal.com | 0.8 mL/min usp.orgusp.org |

| Column Temperature | Not Specified | 40°C pnrjournal.com | 45°C usp.orgusp.org |

| Detection Wavelength | Not Specified | 210 nm pnrjournal.com | 280 nm usp.orgusp.org |

Tofacitinib is a chiral molecule, existing as the (3R,4R)-isomer. mdpi.com Its enantiomer, the (3S,4S)-isomer, is considered a critical impurity that must be monitored to ensure the drug's safety and efficacy. mdpi.comresearchgate.net Chiral HPLC methods are specifically designed to separate these enantiomers.

A reported method utilizes a reversed-phase chiral recognition mechanism for the separation of Tofacitinib and its enantiomer. mdpi.comsemanticscholar.org This approach was developed based on principles of green analytical chemistry. mdpi.com The method demonstrated excellent linearity and sensitivity, with a limit of detection (LOD) of 0.04 µg/mL and a limit of quantitation (LOQ) of 0.1 µg/mL, making it suitable for quality control in final drug products. mdpi.comresearchgate.net

As an alternative to traditional RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) has been explored for the analysis of Tofacitinib and its related substances. researchgate.netresearchgate.net HILIC is particularly useful for separating polar compounds that may have poor retention on reversed-phase columns. One study demonstrated that a HILIC-based method could effectively separate Tofacitinib and its impurities, eliminating the need for ion-pairing reagents, which can complicate method development and instrument maintenance. researchgate.netresearchgate.net This approach also led to a reduction in analysis time while maintaining consistent and reliable results. researchgate.netresearchgate.net

The composition of the mobile phase is a critical parameter in HPLC method development, significantly influencing the retention and resolution of Tofacitinib and its impurities. pnrjournal.comusp.org

pH: The pH of the aqueous component of the mobile phase is crucial for controlling the ionization state of analytes, which affects their retention on the column. For Tofacitinib impurity analysis, various pH levels have been utilized, including acidic conditions (pH 3.0 or 5.5) and basic conditions (pH 8.0), depending on the specific separation requirements and the chosen stationary phase. pnrjournal.comderpharmachemica.commdpi.com

Organic Modifier Composition: Acetonitrile and methanol are the most common organic modifiers used in mobile phases for Tofacitinib analysis. wisdomlib.orgresearchgate.net The choice and proportion of the organic solvent are optimized to achieve the desired selectivity and resolution between the API and its impurities. pnrjournal.comacgpubs.org Gradient elution, where the concentration of the organic modifier is changed over time, is frequently used to separate a complex mixture of impurities with a wide range of polarities. usp.orgpnrjournal.com

Ion-Pairing Reagents: In some RP-HPLC methods, ion-pairing reagents like 1-Octane sulfonic acid sodium salt are added to the mobile phase. derpharmachemica.comusp.org These reagents form neutral ion pairs with charged analytes, enhancing their retention on non-polar stationary phases and improving peak shape and resolution. derpharmachemica.com

| Optimization Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

|---|---|---|---|

| pH Control | Phosphate buffer at pH 3.0 for amine impurity analysis pnrjournal.com | Phosphate buffer at pH 5.5 with potassium dihydrogen phosphate derpharmachemica.comsemanticscholar.org | Ammonium (B1175870) acetate (B1210297) buffer at pH 8.0 for chiral separation mdpi.com |

| Organic Modifier | Acetonitrile and water in varying ratios wisdomlib.org | Methanol and water (45:55% v/v) researchgate.net | Acetonitrile and 0.05M ammonium acetate buffer (35:65 v/v) acgpubs.org |

| Ion-Pairing Reagent | 1-Octane sulphonic acid sodium salt used in buffer derpharmachemica.comsemanticscholar.org | Not used in HILIC method to simplify mobile phase researchgate.netresearchgate.net | Not specified in several general RP-HPLC methods acgpubs.orgwisdomlib.org |

The choice of the stationary phase, or the column, is fundamental to achieving successful chromatographic separation. The selection depends on the properties of the analytes and the desired separation mechanism.

C18 Columns: Octadecylsilane (C18) bonded to silica (B1680970) is the most common stationary phase for RP-HPLC analysis of Tofacitinib impurities. acgpubs.org Various C18 columns from different manufacturers are used, including Waters Sunfire® C18, Inert Clone ODS(3), and Waters XBridge BEH Shield RP18. usp.orgpnrjournal.comwisdomlib.org These columns provide excellent hydrophobic retention and are versatile for separating a wide range of compounds.

Chiral Columns: For the specific task of separating enantiomers, chiral stationary phases (CSPs) are required. A CHIRALPAK IH column, which contains amylose-tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used to resolve the enantiomers of Tofacitinib. mdpi.comsemanticscholar.orggoogle.com

HILIC Columns: HILIC methods employ polar stationary phases, such as those with silica or bonded polar functional groups, to retain and separate polar analytes. researchgate.netresearchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For pharmaceutical impurity profiling, GC, particularly when coupled with a mass spectrometer (GC-MS), is instrumental in detecting volatile organic impurities that may be present in starting materials or as residual solvents in the final API. thermofisher.com

However, the application of GC and GC-MS for the direct analysis of Tofacitinib and its related compounds, such as Tofacitinib impurity 3, is generally limited. This is due to the high molecular weight and low volatility of these molecules, which makes them unsuitable for direct injection into a GC system without prior derivatization to increase their volatility. While GC-MS is a cornerstone for analyzing certain classes of impurities, for non-volatile analytes like this compound, other chromatographic techniques are preferred.

Table 1: General Applicability of GC-MS for Pharmaceutical Impurity Profiling

| Parameter | Description | Relevance to this compound |

| Principle | Separation of compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. | Limited direct applicability due to the low volatility of the impurity. |

| Coupling with MS | Provides mass information for structural elucidation and confirmation of identity. | Could be used if a suitable, stable, and volatile derivative of the impurity can be synthesized. |

| Typical Analytes | Volatile organic compounds, residual solvents, small starting materials, or reagents. | Not typically used for large, complex molecules like Tofacitinib and its impurities. |

| Advantages | High resolution, sensitivity, and specificity for volatile compounds. | --- |

| Limitations | Not suitable for non-volatile or thermally labile compounds. | This compound is expected to be non-volatile and potentially thermally labile. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a significant separation technique in the pharmaceutical industry, offering a middle ground between gas and liquid chromatography. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is recognized for its advantages in terms of speed, reduced solvent consumption, and unique selectivity, making it a valuable tool for both chiral and achiral separations, including drug impurity profiling. vub.bebohrium.com

The application of SFC for the analysis of Tofacitinib impurities offers several potential benefits. Its orthogonality to reversed-phase liquid chromatography (RPLC) provides a different selectivity, which can be crucial for separating co-eluting impurities. bohrium.com Modern SFC instruments have overcome earlier limitations, now offering improved reliability and quantitative performance, making the technique increasingly suitable for routine quality control. novartis.com Developing an SFC method for this compound would involve screening a set of dissimilar stationary phases to achieve the desired separation from the main API and other related substances. nih.gov

Table 2: Potential Parameters for SFC Method Development for this compound

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Various polar and non-polar chemistries (e.g., silica, diol, amino, ethyl pyridine) | To screen for optimal selectivity and resolution of the impurity from Tofacitinib. |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol (B145695), isopropanol) | To modulate the elution strength and achieve separation. |

| Co-solvent Modifier | Additives like amines or acids (e.g., isopropylamine) | To improve peak shape and reduce tailing for basic or acidic analytes. |

| Back-pressure | 100-200 bar | To maintain the supercritical state of the mobile phase and influence retention. |

| Temperature | 25-60 °C | To affect the viscosity and density of the mobile phase, thereby influencing selectivity. |

| Flow Rate | 2-4 mL/min | To control the analysis time and separation efficiency. |

Preparative Chromatography (e.g., Centrifugal Partition Chromatography, Flash Chromatography) for Impurity Isolation

The definitive structural elucidation of an unknown impurity often requires its isolation from the bulk drug substance in a pure form. Preparative chromatography is the cornerstone for achieving this. Techniques such as preparative liquid chromatography are employed to isolate sufficient quantities of impurities for subsequent spectroscopic analysis, including NMR and MS. researchgate.net

For this compound, a multi-step isolation process might be necessary. Initially, flash chromatography could be used for a crude separation and enrichment of the impurity fraction from a larger batch of the API. Following this, a higher resolution technique like preparative HPLC would be employed to obtain the impurity with a high degree of purity. The isolated compound is then subjected to a battery of spectroscopic tests to confirm its structure. The development of a robust isolation strategy is critical for obtaining the necessary amount of the impurity reference standard for method validation and routine quality control.

Spectroscopic and Spectrometric Characterization Techniques

Mass Spectrometry (MS) and Hyphenated Techniques

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the detection and identification of pharmaceutical impurities. researchgate.netnih.gov These techniques combine the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection. google.com For Tofacitinib, specific LC-MS methods have been developed to separate and characterize process-related substances and degradation products. nih.gov

An LC-MS/MS method for this compound would typically involve a reversed-phase HPLC separation followed by detection using an electrospray ionization (ESI) source in positive ion mode. The precursor ion of the impurity would be selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions analyzed in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantifying the impurity, even at very low levels. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

| LC Column | C18 (e.g., 250mm x 4.6mm, 5µm) nih.gov | To achieve chromatographic separation from Tofacitinib and other impurities. |

| Mobile Phase A | 0.1% Ammonium acetate in water (pH 4.0 with formic acid) nih.gov | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile nih.gov | Organic modifier for gradient elution. |

| Flow Rate | 1.0 mL/min nih.gov | To ensure optimal separation and peak shape. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | To generate protonated molecular ions [M+H]+ of the analytes. |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ of Impurity 3 | To isolate the impurity's molecular ion. |

| Product Ions (Q3) | Specific fragment ions of Impurity 3 | For confirmation of identity and quantification. |

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is crucial for the structural elucidation of unknown impurities. nih.gov HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the impurity. thermofisher.com This information is fundamental in proposing a chemical structure for a newly detected impurity.

In the analysis of Tofacitinib, HRMS has been used to identify various related substances by comparing the experimentally determined accurate mass with the theoretical mass of potential structures. nih.gov For this compound, obtaining a high-resolution mass spectrum would be a key step in confirming its identity. The accurate mass of the protonated molecule [M+H]+, along with the mass of its fragment ions obtained from MS/MS experiments, provides a high degree of confidence in the assigned structure.

Table 4: Application of HRMS in the Characterization of this compound

| HRMS Technique | Information Obtained | Significance for Structural Elucidation |

| Full Scan HRMS | Accurate mass of the precursor ion ([M+H]+). | Allows for the unambiguous determination of the elemental formula of the impurity. |

| HRMS/MS (All-Ions Fragmentation) | Accurate mass of all fragment ions. | Provides detailed structural information by identifying the elemental composition of the fragments, which helps in piecing together the molecular structure. |

| Isotope Pattern Analysis | Comparison of the experimental and theoretical isotopic distribution. | Further confirms the proposed elemental composition, especially for compounds containing elements with distinct isotopic patterns. |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for the analysis of pharmaceutical impurities due to its high mass accuracy and resolution. In the context of Tofacitinib, high-resolution TOF-MS, often coupled with tandem mass spectrometry (MS/MS), is instrumental in the structural identification of process-related impurities and degradation products. This technique allows for the precise determination of the molecular weight of an impurity.

By measuring the exact mass, analysts can deduce the elemental composition of the impurity, which is a critical first step in its structural elucidation. For instance, studies on Tofacitinib have successfully utilized TOF-MS to detect and identify multiple related substances formed during synthesis or degradation. The fragmentation patterns obtained from MS/MS analysis provide further structural information, helping to pinpoint the exact site of molecular modification compared to the parent Tofacitinib molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of chemical compounds, including pharmaceutical impurities. Once a Tofacitinib impurity has been isolated, 1D NMR (such as ¹H and ¹³C NMR) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed to provide a complete picture of the molecule's atomic connectivity and stereochemistry.

While mass spectrometry can provide the molecular formula, NMR spectroscopy maps out the carbon-hydrogen framework and reveals how the atoms are connected. This level of detail is essential for distinguishing between isomers, which have the same molecular formula but different structural arrangements. For Tofacitinib, impurities that were first detected by LC-MS have been subsequently synthesized and their structures unequivocally confirmed using NMR spectroscopy. Reference standards for Tofacitinib impurities are typically supplied with comprehensive analytical data that includes NMR spectra to confirm their identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique in the analysis of Tofacitinib and its impurities, primarily when coupled with High-Performance Liquid Chromatography (HPLC). A standalone UV-Vis spectrophotometer is first used to determine the wavelength of maximum absorbance (λmax) for Tofacitinib, which has been reported to be around 286-289 nm. This wavelength is then typically used in HPLC methods for sensitive detection and quantification.

When integrated into an HPLC system, a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides significant advantages. A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is crucial for impurity analysis for two main reasons:

Peak Purity Assessment : DAD can assess the purity of a chromatographic peak by comparing the UV spectra across its upslope, apex, and downslope. If the spectra are identical, it indicates the peak is likely pure and not co-eluting with another substance. This is a key component in demonstrating the specificity of an analytical method.

Compound Identification : The acquired spectrum of an impurity peak can be compared to that of a known reference standard for identification.

Forced degradation studies of Tofacitinib have utilized HPLC with DAD to show that degradation products were well-resolved from the main drug, with the detector confirming the homogeneity of the Tofacitinib peak.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule. The resulting IR spectrum serves as a unique "molecular fingerprint" that can be used to confirm the identity of a substance by comparing it to the spectrum of a reference standard.

In the analysis of Tofacitinib, FTIR has been used to characterize the pure drug, identifying characteristic absorption bands for its various functional groups. While not typically used for quantification in complex mixtures, FTIR is highly effective for characterizing isolated impurities. If an impurity contains different functional groups than Tofacitinib (e.g., a hydroxyl group from oxidation or a carboxyl group from hydrolysis), these will produce distinct new peaks in the IR spectrum. The technique is particularly useful for detecting impurities that have a strong absorption band in a region where the primary compound has none.

Method Development and Validation for Impurity Analysis (ICH Q2(R1) Guidelines)

The analytical methods used to quantify impurities in Tofacitinib must be validated to ensure they are reliable, reproducible, and fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a framework for performing this validation. The validation process involves evaluating several key parameters, including specificity, linearity, range, accuracy, and precision.

Specificity and Selectivity

Specificity is the ability of an analytical method to produce a response that is solely from the analyte of interest, without interference from other components such as the API, other impurities, degradation products, or excipients. For an impurity method, this means it must be able to accurately measure a specific impurity without interference from Tofacitinib or any other related substance.

The specificity of an HPLC method is typically demonstrated through a combination of techniques:

Spiking Studies : The drug product or substance is spiked with known impurities and degradants to show that the method can separate them from each other and from the main component.

Forced Degradation : Tofacitinib is subjected to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. The analytical method must be able to resolve the Tofacitinib peak from all the peaks of the resulting degradants.

Peak Purity Analysis : Using a DAD, the purity of the Tofacitinib and impurity peaks in the stressed samples is assessed to confirm that no co-elution is occurring.

Successful validation demonstrates that the method is "stability-indicating," meaning it can accurately measure the drug and its impurities in the presence of their degradation products.

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear.

For impurity quantification, the linearity is typically established by preparing a series of solutions of the impurity standard at different concentrations. A minimum of five concentration levels is recommended by ICH guidelines. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.

The results are often presented in a table showing the concentration range, the regression equation, and the correlation coefficient (r) or coefficient of determination (r²). An r² value close to 1.0 (e.g., >0.999) indicates a strong linear relationship. The range for an impurity method should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity's specification limit.

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Tofacitinib Enantiomer (SS-isomer) | 0.1002–20.04 | 0.9999 | |

| Amine Impurity | 0.0567–0.7245 | 0.9999 | |

| Tofacitinib Citrate | 10–50 | 0.999 | |

| Tofacitinib | 0.1–1.25 | >0.995 |

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of test results to the true value, while precision measures the degree of agreement among a series of individual measurements. For Tofacitinib Amine Impurity, these parameters are typically established using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. pnrjournal.comwisdomlib.org

Accuracy is commonly assessed through recovery studies by spiking a known quantity of the impurity standard into a sample matrix at multiple concentration levels. pnrjournal.com For the Amine Impurity, recovery experiments are often performed at levels ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit. derpharmachemica.com Studies consistently show high recovery rates, generally falling within the range of 90% to 110%, which indicates that the analytical method can accurately quantify the impurity without significant matrix interference. wisdomlib.orgwisdomlib.org For instance, one validation study demonstrated recovery percentages for the Amine Impurity between 98.9% and 100.3%. pnrjournal.com

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-day precision) is determined by analyzing multiple samples under the same operating conditions over a short interval. Intermediate precision is assessed by varying conditions such as the analyst, instrument, or day of analysis. The precision of the method is expressed as the Relative Standard Deviation (%RSD). For the quantification of the Amine Impurity, validated HPLC methods demonstrate excellent precision, with %RSD values typically well below 2.0%. pnrjournal.comwisdomlib.org In one study, the method precision for six spiked sample preparations showed an RSD of 0.60%. pnrjournal.com

| Validation Parameter | Methodology | Typical Acceptance Criteria | Reported Findings for Amine Impurity |

|---|---|---|---|

| Accuracy (% Recovery) | Spiking studies at LOQ, 50%, 100%, and 150% of the specification limit. | 90.0% - 110.0% | 98.9% - 100.3% pnrjournal.com |

| Precision (% RSD) | Analysis of a minimum of six independent samples (Repeatability). | RSD ≤ 2.0% | 0.60% pnrjournal.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. usp.org These values are critical for ensuring that trace amounts of Tofacitinib Amine Impurity can be reliably controlled.

LOD and LOQ are typically established based on the signal-to-noise (S/N) ratio, where the LOD corresponds to an S/N ratio of approximately 3:1 and the LOQ to a ratio of 10:1. derpharmachemica.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For the analysis of Tofacitinib Amine Impurity using HPLC, highly sensitive methods have been developed. One validated RP-HPLC method reported an LOD of 0.0187 µg/mL and an LOQ of 0.0567 µg/mL for the Amine Impurity. pnrjournal.com The precision at the LOQ level is also confirmed by injecting multiple preparations at this concentration and ensuring the %RSD is within acceptable limits, often less than 10%. pnrjournal.com

| Parameter | Basis of Determination | Reported Value (Amine Impurity) | Reported Value (Tofacitinib for comparison) |

|---|---|---|---|

| LOD | Signal-to-Noise Ratio (3:1) | 0.0187 µg/mL pnrjournal.com | 0.0329 µg/mL pnrjournal.com |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.0567 µg/mL pnrjournal.com | 0.0998 µg/mL pnrjournal.com |

Robustness and Ruggedness

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. wisdomlib.org It provides an indication of the method's reliability during normal usage. For HPLC methods quantifying the Amine Impurity, robustness is tested by systematically altering parameters such as the pH of the mobile phase buffer (e.g., ± 0.2 units), column temperature (e.g., ± 5°C), mobile phase flow rate (e.g., ± 0.1 mL/min), and the organic composition of the mobile phase (e.g., ± 2%). usp.org The system suitability parameters, such as peak resolution and tailing factor, must remain within the predefined acceptance criteria across all varied conditions to demonstrate robustness. usp.org

Ruggedness is a measure of the method's reproducibility under a variety of normal test conditions, such as using different instruments, different analysts, and different columns. wisdomlib.org Validation studies for Tofacitinib impurities confirm ruggedness by showing that the %RSD across these variables is consistently low, ensuring the method can be transferred between different laboratories and personnel without compromising its performance. wisdomlib.org

Solution Stability of Analytical Samples

The stability of both the standard and sample solutions is a critical parameter to ensure the reliability of analytical results over time. researchgate.net For the analysis of Tofacitinib Amine Impurity, the stability of the analyte in the chosen diluent is evaluated at room temperature and under refrigerated conditions (e.g., 4°C) for extended periods, such as 24 to 48 hours. usp.org The results are typically compared against a freshly prepared solution. Studies confirm that Tofacitinib and its related impurities, including the Amine Impurity, exhibit good stability in standard diluents (often a mixture of water and methanol or acetonitrile) for at least 24 hours at both ambient and refrigerated temperatures, with no significant degradation observed. usp.orgresearchgate.net

Forced Degradation Studies for Comprehensive Impurity Profiling

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods. dergipark.org.tr These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. dergipark.org.tr This ensures the analytical method can effectively separate the main drug from any impurities that may form during its shelf life. researchgate.net

Acid Hydrolysis Conditions

To investigate degradation under acidic conditions, Tofacitinib is typically exposed to a strong acid, such as 0.1 M hydrochloric acid (HCl), at elevated temperatures. dergipark.org.tr Studies show that Tofacitinib is prone to hydrolysis under acidic conditions, which can affect the amide and cyano groups of the 3-oxopropanenitrile (B1221605) side chain. dergipark.org.tr While some degradation is observed, Tofacitinib is generally more stable in acidic media compared to basic media. In some studies, a single primary degradation product is observed under acidic stress, indicating a specific hydrolysis pathway. dergipark.org.tr The analytical method must be able to resolve the peak of the Amine Impurity from Tofacitinib and any acid-generated degradants.

Basic Hydrolysis Conditions

Tofacitinib demonstrates greater sensitivity and more extensive degradation under basic hydrolysis conditions. pnrjournal.com The drug substance is typically treated with 0.1 M sodium hydroxide (B78521) (NaOH) at room or elevated temperatures. dergipark.org.tr Significant degradation is often observed, sometimes leading to the formation of multiple degradation products. dergipark.org.tr This suggests that hydrolysis may occur at several sites on the molecule under alkaline stress. The Amine Impurity must be adequately separated from these multiple degradants to ensure accurate quantification. The stability-indicating nature of the analytical method is confirmed by its ability to resolve all these stress-generated peaks. derpharmachemica.com

| Stress Condition | Reagent/Condition | Typical Duration/Temperature | Observed Outcome for Tofacitinib |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl dergipark.org.tr | Reflux for several hours | Moderate degradation, often forming one major degradant. dergipark.org.tr |

| Basic Hydrolysis | 0.1 M NaOH dergipark.org.tr | Room temperature or reflux | Significant degradation, often forming multiple degradants. pnrjournal.comdergipark.org.tr |

Oxidative Stress Conditions

Forced degradation studies under oxidative stress are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods for Tofacitinib and its impurities, such as this compound. These studies typically involve exposing the drug substance to an oxidizing agent and analyzing the resultant mixture to separate and quantify the parent drug and any formed degradants.

Hydrogen peroxide (H₂O₂) is a commonly utilized oxidizing agent in these studies. usp.orgsamipubco.com The conditions can vary, with studies employing 3% (v/v) H₂O₂ at room temperature for durations ranging from a few hours to several days. usp.orgsamipubco.comusp.orgdergipark.org.tr Research has shown that Tofacitinib can be particularly susceptible to oxidative degradation, potentially at the pyrrole (B145914) ring's double bond. samipubco.comdergipark.org.tr

The extent of degradation is highly dependent on the duration of exposure. One study demonstrated a time-dependent degradation profile, where the percentage of degradation increased significantly over a 48-hour period. samipubco.comdergipark.org.tr In this investigation, six new degradation peaks were observed in the chromatogram, indicating the formation of multiple oxidative degradation products. samipubco.comdergipark.org.tr Conversely, another study conducted with 3% H₂O₂ over a 3-day period reported no major degradation, highlighting that specific experimental parameters can significantly influence the outcome. usp.orgusp.org These differing results underscore the importance of meticulously controlled conditions in predictive stability studies.

Table 1: Oxidative Degradation of Tofacitinib with 3% H₂O₂

| Time (hours) | Degradation (%) |

|---|---|

| 2 | 28.11 |

| 6 | 32.14 |

| 12 | 51.91 |

| 24 | 72.03 |

| 48 | 94.26 |

Data sourced from references samipubco.comdergipark.org.tr

Thermal Stress Conditions

Thermal stress testing is performed to evaluate the stability of a drug substance at elevated temperatures. For Tofacitinib, these studies have been conducted on the solid drug substance under various temperature and time conditions to assess the formation of thermal degradants. researchgate.net

In some studies, Tofacitinib was exposed to temperatures of 30°C, 40°C, and 50°C for periods of 2 and 6 hours. samipubco.comdergipark.org.trresearchgate.net The results indicated that degradation accelerated as the temperature increased, with the most significant degradation observed at 50°C. dergipark.org.trresearchgate.net This suggests a clear temperature-dependent degradation pathway for the molecule under these specific conditions.

However, other studies have shown Tofacitinib to be relatively stable under different thermal stress conditions. For instance, when subjected to a higher temperature of 105°C for a longer duration of 3 days, no major degradation was detected. usp.orgusp.org The discrepancy in these findings emphasizes that thermal stability is not absolute and depends heavily on the specific combination of temperature and duration of exposure. The data generated from these studies are vital for determining appropriate storage conditions and shelf-life for the drug product. wisdomlib.org

Table 2: Thermal Degradation of Tofacitinib at Various Temperatures

| Time (hours) | Degradation at 30°C (%) | Degradation at 40°C (%) | Degradation at 50°C (%) |

|---|---|---|---|

| 2 | 21.2 | 36.26 | 43.09 |

| 4 | 34.2 | 37.6 | 45.14 |

Data sourced from references dergipark.org.trresearchgate.net

Photolytic Stress Conditions

Photostability testing is a critical component of forced degradation studies, designed to assess the effect of light exposure on a drug substance. According to International Council for Harmonisation (ICH) guidelines, this involves exposing the drug to a combination of ultraviolet (UV) and visible light sources. derpharmachemica.comeuropa.eu

Studies on Tofacitinib have yielded varied results regarding its photostability. In one investigation, the solid form of Tofacitinib was exposed to UV light at 254 nm for 2, 4, and 6 hours. samipubco.comdergipark.org.trresearchgate.net This resulted in the observation of a single degradation product, with the extent of degradation increasing over the exposure time. samipubco.comdergipark.org.trresearchgate.net

In contrast, other comprehensive photostability tests, conducted according to ICH Q1B guidelines which specify exposure to 600 watt-hours/m² of UV light and 1.2 million lux-hours of visible light, found no significant degradation. usp.orgusp.org Another study also concluded that Tofacitinib was stable under photolytic conditions. researchgate.net These findings suggest that while Tofacitinib may be sensitive to specific wavelengths and intensities of light, it may be considered photostable under the broader conditions stipulated by regulatory guidelines. europa.eu

Table 3: Photolytic Degradation of Tofacitinib at 254 nm

| Time (hours) | Degradation (%) |

|---|---|

| 2 | 10.18 |

| 4 | 12.07 |

| 6 | 17.23 |

Data sourced from references dergipark.org.trresearchgate.net

Humidity Stress Conditions

Humidity stress testing evaluates the stability of a drug substance in the presence of moisture, often in combination with elevated temperatures. This is essential for understanding how the drug will behave in different climatic zones and for defining appropriate packaging and storage requirements.

For Tofacitinib, humidity stress studies have been conducted under conditions such as 75% relative humidity (RH) and a combination of 80°C with 80% RH for 3 days. usp.orgusp.orgderpharmachemica.com In the study that combined high heat and high humidity (80°C / 80% RH), no significant degradation of Tofacitinib was observed. usp.orgusp.org This result indicates a good degree of stability against hydrolysis under these accelerated conditions. The data from such tests are integral to the development of a robust, stability-indicating analytical method capable of separating the active pharmaceutical ingredient from any potential degradants that might form upon exposure to moisture during the product's lifecycle. derpharmachemica.com

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govresearchgate.net This paradigm has been extended to the development of analytical methods, a concept known as Analytical QbD (AQbD), to ensure that the method is robust, fit for its intended purpose, and performs reliably throughout its lifecycle. celonpharma.cometflin.com The application of AQbD is crucial for developing methods to accurately quantify impurities like this compound.

The AQbD process for developing a chromatographic method for Tofacitinib impurities involves several key stages:

Defining the Analytical Target Profile (ATP): This initial step involves defining the goals for the analytical method. celonpharma.com This includes identifying the analytes of interest (Tofacitinib and all potential impurities), the type of analytical technique (e.g., HPLC), and the required performance characteristics such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). etflin.compnrjournal.com

Critical Quality Attributes (CQAs) and Risk Assessment: The method's performance characteristics are identified as CQAs. A risk assessment is then performed to identify the method parameters that could potentially impact these CQAs. celonpharma.com For an HPLC method, these parameters could include the type of column, mobile phase composition and pH, column temperature, and flow rate. usp.org

Method Optimization through Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically explore the effects of the identified critical method parameters on the method's performance. celonpharma.com For instance, a factorial design might be used to study the impact of multiple factors simultaneously, allowing for the identification of optimal chromatographic conditions. researchgate.net This approach was used in developing an HPLC-UV method for Tofacitinib, where multivariate software was employed to model and optimize the resolution between the parent drug and its related compounds. usp.org

Establishing the Method Operable Design Region (MODR): The knowledge gained from DoE is used to establish an MODR, which is a multidimensional space of experimental conditions within which the method is proven to be robust and meet all performance requirements. celonpharma.com

Control Strategy and Continuous Improvement: A control strategy is defined to ensure the method consistently operates within the MODR. nih.gov This includes system suitability tests and ongoing monitoring to ensure the method remains valid over time.

By applying QbD principles, analytical methods developed for Tofacitinib and its impurities are inherently more robust and reliable, ensuring consistent quality control and regulatory compliance. usp.orgwisdomlib.org

Table of Compound Names

| Name | Chemical Name |

| Tofacitinib | 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |

| This compound | 2-Cyano-N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methylacetamide |

| Amide-TOFT | (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-β-oxo-1-piperidinepropanamide |

| Dihydro-TOFT | (3R,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-piperidine-1-yl-propionitrile |

| Descyanoacetyl-TOFT | (3R,4R)-1-acetyl-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine |

| Hydrogen Peroxide | H₂O₂ |

Future Research Directions

Investigation of Novel and Minor Impurity Formation Pathways

The primary formation pathway for the (3S,4S)-diastereomer is understood to be incomplete stereoselectivity during the synthetic process that establishes the chiral centers at the 3- and 4-positions of the piperidine (B6355638) ring. However, a deeper investigation into minor formation pathways is warranted. Future research should focus on:

Isomerization Potential: Investigating whether process conditions such as pH, temperature, or exposure to certain catalysts could induce epimerization at one of the chiral centers of the desired (3R,4R)-Tofacitinib, leading to the formation of the (3S,4S)-diastereomer post-synthesis.

Intermediate Instability: Characterizing the stability of key chiral intermediates in the Tofacitinib synthesis. Studies could identify specific reagents or conditions that might promote the formation of the undesired stereoisomer from these intermediates.

Forced Degradation Studies: While forced degradation studies on Tofacitinib have been conducted, future work should specifically aim to see if any stress conditions (e.g., extreme pH, oxidation, photolysis) can cause chiral conversion, which would be a novel formation pathway. wisdomlib.orgsamipubco.comresearchgate.netderpharmachemica.com

Development of More Sensitive and Selective Analytical Techniques

The accurate quantification of the (3S,4S)-diastereomer is crucial for quality control. While robust chiral HPLC methods exist, continuous improvement is a key goal. mdpi.comsemanticscholar.orgresearchgate.netsemanticscholar.org Future research should target:

Ultra-High-Performance Chiral Chromatography: Adapting existing HPLC methods to Ultra-High-Performance Liquid Chromatography (UHPLC) systems to significantly reduce run times and solvent consumption while potentially increasing resolution and sensitivity.

Advanced Detection Methods: Coupling chiral separation techniques with advanced mass spectrometry (MS) detectors, such as tandem MS (MS/MS) or high-resolution mass spectrometry (HRMS). This would not only provide quantification but also unambiguous identification of the impurity, especially in complex matrices.

Capillary Electrophoresis (CE): Exploring chiral capillary electrophoresis methods as an orthogonal technique to HPLC for the separation of Tofacitinib isomers. CE can offer different selectivity and higher efficiency, providing a valuable cross-validation tool.

Application of Green Analytical Chemistry Approaches for Impurity Analysis

The principles of Green Analytical Chemistry (GAC) are increasingly important in pharmaceutical analysis to minimize environmental impact. A recently developed reversed-phase HPLC method for separating Tofacitinib's enantiomer has been recognized as environmentally friendly. mdpi.comsemanticscholar.org Further research in this area should include:

Supercritical Fluid Chromatography (SFC): Developing SFC methods for the chiral separation of Tofacitinib isomers. SFC uses supercritical carbon dioxide as the primary mobile phase, drastically reducing the use of organic solvents and making it an inherently greener technique.

Miniaturization and Automation: Implementing miniaturized analytical systems, such as microfluidic "lab-on-a-chip" devices, for impurity monitoring. These systems require minimal sample and solvent volumes and can be automated for high-throughput screening.

Evaluation with Green Metrics: Systematically evaluating all new and existing analytical methods for Tofacitinib impurities using established greenness metrics like the Analytical Eco-Scale, AGREE (Analytical GREEnness), and GAPI (Green Analytical Procedure Index) to guide the selection of the most sustainable approaches. mdpi.comsemanticscholar.org

A summary of a green RP-HPLC method for Tofacitinib enantiomers is presented below. mdpi.comresearchgate.net

| Parameter | Details |

| Chromatographic Column | CHIRALPAK IH (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient elution with Ammonium (B1175870) acetate (B1210297) buffer (pH 8.0, 5 mM) and Acetonitrile (B52724) |

| Detection Wavelength | 285 nm |

| Flow Rate | 0.6 mL/min |

| Limit of Detection (LOD) | 0.04 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

| Greenness Score | 79 (Analytical Eco-Scale) |

Advanced Computational Chemistry for Predicting Impurity Formation and Degradation Pathways

Computational chemistry offers powerful tools to predict and understand chemical behavior, which can be applied to impurity research. Future work could involve:

Modeling Stereoselective Synthesis: Using quantum mechanics (QM) and molecular dynamics (MD) simulations to model the key stereoc-determining steps in the Tofacitinib synthesis. This could help identify transition states and reaction coordinates, providing insights into why the (3S,4S)-isomer forms and how to optimize conditions to minimize its formation.

Predicting Degradation Products: Employing computational tools to predict the potential degradation products of both (3R,4R)-Tofacitinib and the (3S,4S)-impurity under various stress conditions. This can help in proactively identifying potential new impurities that may arise during the product's shelf life.

Simulating Drug-Excipient Interactions: Building molecular models of Tofacitinib isomers with common pharmaceutical excipients to predict potential interactions at the atomic level. This could flag incompatibilities before they are observed in long-term stability studies.

Impact of Impurity 3 on the Chemical Stability of Tofacitinib Formulations

A critical and currently underexplored area is the direct impact of the (3S,4S)-diastereomer on the final drug product. Understanding this is vital for setting meaningful specifications and ensuring product quality over its entire lifecycle.